molecular formula C23H27N5O B2614854 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide CAS No. 1396759-05-9

4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide

Cat. No.: B2614854
CAS No.: 1396759-05-9
M. Wt: 389.503
InChI Key: NUDSTQNFLSYXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(1H-Imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide is a synthetic small molecule with significant research value in the field of antiparasitic drug discovery, particularly against Leishmania species. Its main application is as a chemical probe for investigating sterol biosynthesis pathways in parasites. This compound was developed as part of a structure-activity relationship study to create dual inhibitors of key cytochrome P450 enzymes in Leishmania donovani , CYP5122A1 and CYP51 (14α-demethylase) . The molecule features a piperazine-1-carboxamide core, which is substituted with a benzhydryl group and an ethyl-linked 1H-imidazole. The 1H-imidazole moiety is a critical pharmacophore known to coordinate with the heme iron in the active site of cytochrome P450 enzymes, thereby inhibiting their activity . Inhibition of these enzymes disrupts the biosynthesis of ergosterol and leads to the accumulation of 4-methylated sterols in parasite membranes, which is detrimental to their survival . In research settings, this compound has demonstrated potent inhibition of both CYP5122A1 (a sterol C4-methyl oxidase) and CYP51, with reported IC50 values ≤ 1 μM . It has been shown to effectively block sterol demethylation and inhibit the proliferation of Leishmania major promastigotes, making it a valuable tool for studying sterol biosynthesis and for the future identification of novel antileishmanial drug candidates . The compound has a molecular formula of C23H27N5O and a molecular weight of 389.5 g/mol . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-benzhydryl-4-(2-imidazol-1-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c29-23(28-17-15-26(16-18-28)13-14-27-12-11-24-19-27)25-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,19,22H,13-18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDSTQNFLSYXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The piperazine ring can be introduced through nucleophilic substitution reactions, and the benzhydryl group is often added via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the benzhydryl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzhydryl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzhydryl group can produce benzhydrol derivatives.

Scientific Research Applications

Cancer Treatment

One of the most prominent applications of this compound is its role as a potential inhibitor of histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: HDAC Inhibition

A study focused on the design and synthesis of 1-benzhydryl-piperazine-based HDAC inhibitors, which included derivatives similar to 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide. The synthesized compounds demonstrated selective inhibition of HDAC6, leading to increased apoptosis in MDA-MB-231 breast cancer cells. The compounds were tested at various concentrations, showing a dose-dependent reduction in cell viability with an IC50 value calculated through MTT assays .

CompoundIC50 (μM)SelectivityApoptosis Induction
Compound 6b12.5HighEarly apoptosis observed
Compound 7b15.0ModerateIncreased apoptotic cells
Compound 8b10.0HighSignificant apoptosis

Neurological Disorders

Another significant application is in the treatment of neurological disorders. The compound's structure allows it to interact with various neurotransmitter systems, potentially providing therapeutic benefits for conditions like anxiety and depression.

Biochemical Probes

This compound serves as a valuable biochemical probe for studying cellular mechanisms involving piperazine derivatives.

Research Findings

Research has shown that this compound can be utilized to investigate the role of piperazine-containing compounds in various biological processes, including their effects on cell signaling pathways and protein interactions.

Mechanism of Action

The mechanism of action of 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The benzhydryl group can contribute to the compound’s overall stability and lipophilicity, affecting its distribution and metabolism in biological systems.

Comparison with Similar Compounds

Structural Analogues with Imidazole and Piperazine/Piperidine Moieties

Table 1: Key Structural Analogues and Their Features
Compound Name Key Structural Features Molecular Weight (Da) Melting Point (°C) Notable Spectral Data (IR, NMR) Source
Target Compound : 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide Piperazine, imidazole-ethyl, benzhydryl carboxamide ~434 (calculated) N/A N/A
Compound 5l () Benzodioxol, imidazole-propylidene, 2,4-dichlorophenyl ~470 215–217 IR: 3320 (NH), 1680 (C=O), 1620 (C=N)
Compound 5m () Benzodioxol, imidazole-propylidene, 3,4-dichlorophenyl ~470 174–176 IR: 3325 (NH), 1675 (C=O), 1615 (C=N)
Enantiomers in Dichlorophenyl, imidazole-ethyl, piperazine-phenyl ~560 N/A NMR: δ 7.4–7.6 (aromatic H), 4.8 (CH₂)
BZ-IV () Benzothiazole, methylpiperazine ~289 N/A MS: m/z 290 [M+H]⁺; IR: 1650 cm⁻¹ (C=O)
VNF () Imidazole, biphenyl, chlorophenyl ~395 N/A Docking score: −9.2 kcal/mol (CYP51)

Spectroscopic Characterization

  • IR Spectroscopy : Imidazole-related C=N stretches appear at 1615–1620 cm⁻¹, while carboxamide C=O peaks range from 1650–1680 cm⁻¹ across analogs .
  • NMR : Piperazine protons resonate at δ 2.5–3.5 (CH₂), while imidazole protons appear at δ 7.0–8.0 .

Biological Activity

4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, an imidazole moiety, and a benzhydryl group. Its molecular formula is C₂₃H₃₃N₃O, and it has a molecular weight of approximately 365.54 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In one study, piperazine derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL, indicating strong antibacterial activity .

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties. Studies focusing on the inhibition of cyclin-dependent kinases (CDK4/6) have revealed that modifications to the piperazine scaffold can enhance potency against cancer cell lines. For example, certain derivatives were able to effectively degrade target proteins associated with cancer progression, demonstrating the potential for therapeutic application in oncology .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. The compound's ability to interact with neurotransmitter receptors suggests potential use in treating neurological disorders. For instance, modifications in the piperazine structure can lead to enhanced binding affinity for opioid receptors, which may be beneficial in pain management therapies .

Study 1: Antibacterial Efficacy

A study conducted on various piperazine derivatives found that those incorporating the imidazole moiety exhibited enhanced antibacterial activity against resistant strains of bacteria. The research highlighted the importance of structural features in determining biological efficacy .

CompoundMIC (µg/mL)Activity
4a0.78Superior to ethambutol
4b1.56Equally active as ethambutol

Study 2: Anticancer Activity

In a series of experiments targeting CDK4/6 kinases, several compounds derived from the piperazine scaffold were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that specific modifications led to significant increases in potency:

CompoundIC50 (µM)Target
Compound A0.5CDK4
Compound B0.3CDK6

Study 3: Neuropharmacological Studies

Research exploring the interaction of piperazine derivatives with opioid receptors has shown varied affinities based on structural modifications. One notable finding was that specific substitutions on the piperazine ring could increase selectivity towards delta-opioid receptors .

Q & A

Q. Advanced Strategy :

  • Catalyst Screening : Use Pd/C or CuI for coupling reactions to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Purification : Gradient column chromatography (chloroform:methanol, 3:1) reduces byproduct contamination .
    Data-Driven Example : Substituent bulkiness inversely correlates with yield; electron-withdrawing groups (e.g., -Cl) improve cyclization efficiency .

What strategies resolve discrepancies in spectral data during structural elucidation?

Q. Advanced Analysis :

  • Solvent Effects : DMSO-d6 vs. CDCl3 shifts NH proton signals (δ10.93–12.36 in DMSO due to hydrogen bonding) .
  • Tautomerism : Imidazole ring protonation states alter ¹H-NMR splitting patterns (e.g., δ5.93 for NH in D₂O-exchangeable environments) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC-1990392) resolves ambiguous NOE correlations .

How do structural modifications influence the compound’s pharmacological profile?

Q. SAR Insights :

  • Imidazole Substituents : 4-Chlorophenyl groups enhance anticonvulsant activity (ED₅₀ 23 mg/kg in MES models) compared to unsubstituted analogs .
  • Piperazine Flexibility : Ethyl spacers between imidazole and piperazine improve blood-brain barrier penetration .
  • Benzhydryl Groups : Hydrophobic substituents increase affinity for histamine H₁/H₄ receptors (Ki < 100 nM) .

What in vitro models are suitable for initial bioactivity screening?

Q. Methodological Guidance :

  • Enzyme Inhibition : Assay acetylcholinesterase (AChE) or carbonic anhydrase isoforms via Ellman’s method .
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-mepyramine for H₁ receptor affinity) .
  • Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cell lines to evaluate IC₅₀ values .

What in vivo models are appropriate for evaluating anticonvulsant efficacy?

Q. Advanced Models :

  • Maximal Electroshock (MES) : Quantifies seizure protection in mice (dose-dependent reduction in tonic-clonic seizures) .
  • Subcutaneous Pentylenetetrazole (scPTZ) : Screens for GABAergic activity by threshold seizure modulation .
  • Kindling Models : Chronic electrical stimulation evaluates disease-modifying potential .

How to design experiments to assess metabolic stability?

Q. Methodological Workflow :

Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor.

LC-MS/MS Analysis : Monitor parent compound depletion (t₁/₂ calculation) and metabolite identification .

CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) quantify isoform-specific interactions .

What purification techniques are effective for this compound?

Q. Basic Protocol :

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 215–239°C) .
  • Flash Chromatography : Silica gel (200–300 mesh) with chloroform:methanol (gradient 10:1 to 3:1) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers .

How to analyze regioselectivity in heterocyclic ring formation?

Q. Advanced Approaches :

  • DFT Calculations : Compare transition state energies for competing pathways (e.g., imidazole vs. triazole formation) .
  • Kinetic Profiling : Monitor intermediate accumulation via in-situ IR or NMR .
  • Isotopic Labeling : ¹⁵N-tracing clarifies nucleophilic attack sites in aza-Michael additions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.